molecular formula C11H16N2O3 B8418509 Dimethyl-[2-(3-methyl-2-nitro-phenoxy)-ethyl]-amine

Dimethyl-[2-(3-methyl-2-nitro-phenoxy)-ethyl]-amine

Cat. No. B8418509
M. Wt: 224.26 g/mol
InChI Key: XVGLALHAZUFQNM-UHFFFAOYSA-N
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Patent
US07084169B2

Procedure details

The following compound was prepared in a similar fashion, starting with dimethyl-[2-(3-methyl-2-nitro-phenoxy)-ethyl]-amine rather than 1-[2-(3-methyl-2-nitrophenoxy)-ethyl]-pyrrolidine: [2-(1H-indol-7-yloxy)-ethyl]-dimethyl-amine (69%), MS: 205 (M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[2-(3-methyl-2-nitrophenoxy)-ethyl]-pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]N(C)CCOC1C=CC=C(C)C=1[N+]([O-])=O.[CH3:17][C:18]1[C:19]([N+:32]([O-])=O)=[C:20]([CH:29]=[CH:30][CH:31]=1)[O:21][CH2:22][CH2:23][N:24]1[CH2:28][CH2:27][CH2:26][CH2:25]1.N1C2C(=CC=CC=2OCCN(C)C)C=C1>>[N:24]1([CH2:23][CH2:22][O:21][C:20]2[CH:29]=[CH:30][CH:31]=[C:18]3[C:19]=2[NH:32][CH:1]=[CH:17]3)[CH2:28][CH2:27][CH2:26][CH2:25]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCOC1=C(C(=CC=C1)C)[N+](=O)[O-])C
Step Two
Name
1-[2-(3-methyl-2-nitrophenoxy)-ethyl]-pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(OCCN2CCCC2)C=CC1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)OCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following compound was prepared in a similar fashion

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)CCOC=1C=CC=C2C=CNC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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